Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester
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Overview
Description
METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features an imidazole ring, a benzoate ester, and a sulfanylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The imidazole ring is then functionalized with a methyl group and a sulfanyl group through nucleophilic substitution reactions.
The benzoate ester is prepared by esterification of benzoic acid with methanol in the presence of an acid catalyst. The final step involves the coupling of the imidazole derivative with the benzoate ester through an amide bond formation, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols, EDCI, HOBt.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, alcohols.
Scientific Research Applications
METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(1H-IMIDAZOL-1-YL)BENZOATE: Similar structure but lacks the sulfanylacetamido group.
2-AMINO-4-FLUORO-5-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-1,3-THIAZOL-2-YLBENZAMIDE: Contains a thiazole ring instead of a benzoate ester.
Uniqueness
METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its combination of an imidazole ring, a benzoate ester, and a sulfanylacetamido group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H15N3O3S |
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Molecular Weight |
305.35 g/mol |
IUPAC Name |
methyl 4-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C14H15N3O3S/c1-17-8-7-15-14(17)21-9-12(18)16-11-5-3-10(4-6-11)13(19)20-2/h3-8H,9H2,1-2H3,(H,16,18) |
InChI Key |
CPLHOEQQKOZHLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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